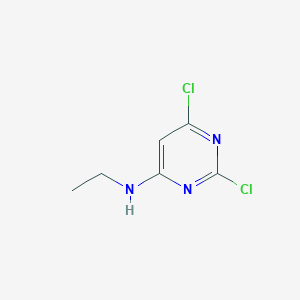

2,6-Dichloro-N-ethylpyrimidin-4-amine

Descripción general

Descripción

2,6-Dichloro-N-ethylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9Cl2N3. This compound is known for its unique chemical properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2,6-Dichloro-N-ethylpyrimidin-4-amine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-N-ethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2,6-dichloro-N-ethylpyrimidin-4-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern on the pyrimidine ring enables it to act as a precursor for various derivatives that may exhibit distinct chemical and biological properties.

Biology

Research has increasingly focused on the biological activities of this compound. Notable applications include:

- Antimicrobial Activity: Studies have indicated that this compound exhibits antimicrobial properties against several pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Properties: The compound has been investigated for its ability to inhibit specific kinases involved in tumor growth. For instance, one study demonstrated that it could significantly reduce cancer cell proliferation by targeting these kinases .

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development:

- Kinase Inhibitors: Its ability to inhibit kinases makes it a candidate for designing therapeutic agents aimed at treating various cancers and other diseases linked to dysregulated kinase activity.

- Neuropharmacological Effects: Preliminary investigations have shown that the compound may influence neurotransmitter levels in neuronal cells, indicating possible applications in treating neurodegenerative diseases .

Industrial Applications

The compound is also utilized in the production of agrochemicals and pharmaceuticals. Its unique properties allow it to be incorporated into formulations aimed at enhancing crop protection or developing new therapeutic agents.

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Activity:

- Antimicrobial Properties:

- Neuropharmacological Effects:

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichloropyrimidine: Similar in structure but lacks the ethylamine group.

4-Aminopyrimidine: Contains an amino group at the 4-position but lacks the chlorine atoms.

2,4-Dichloropyrimidine: Similar in structure but lacks the ethylamine group at the 4-position.

Uniqueness

2,6-Dichloro-N-ethylpyrimidin-4-amine is unique due to the presence of both chlorine atoms and the ethylamine group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Actividad Biológica

2,6-Dichloro-N-ethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : CHClN

- Molecular Weight : Approximately 205.07 g/mol

- Structure : Characterized by two chlorine atoms at the 2 and 6 positions, an ethyl group at the nitrogen atom, and an amino group at the 4 position of the pyrimidine ring.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. A study highlighted that certain derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Derivative A | S. aureus | 0.5 |

| Derivative B | B. subtilis | 0.75 |

| Derivative C | E. faecalis | 1.0 |

Anticancer Properties

The compound also shows promise in anticancer applications. For instance, it has been evaluated for its inhibitory effects on cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). In one study, the compound exhibited an IC value of 0.126 μM against the MDA-MB-231 TNBC cell line, indicating potent activity . Furthermore, it demonstrated a favorable safety profile in vivo with minimal toxicity to non-cancerous cells.

Table 2: Anticancer Activity

| Cell Line | IC (μM) | Effect on Non-Cancerous Cells |

|---|---|---|

| MDA-MB-231 TNBC | 0.126 | 19-fold lesser effect |

| MCF10A (non-cancer) | >2.5 | Minimal inhibition |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activity and receptor binding, which is crucial for its antimicrobial and anticancer effects . The presence of chlorine atoms enhances its reactivity and binding affinity.

Case Studies

-

Antibacterial Study :

A pilot study evaluated the antibacterial efficacy of various derivatives against seven strains of bacteria. The results indicated that several compounds had significant activity against Staphylococcus xylosus and Listeria monocytogenes, with MIC values as low as 0.25 μg/mL . -

Anticancer Efficacy :

In a preclinical model involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in tumor size and metastasis compared to control groups . This suggests potential for therapeutic application in managing aggressive breast cancers.

Propiedades

IUPAC Name |

2,6-dichloro-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCGOWHTYNSROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597086 | |

| Record name | 2,6-Dichloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-39-3 | |

| Record name | 2,6-Dichloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.